3-amino-1,1-difluoro-2-methylpropan-2-ol
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Overview
Description
3-amino-1,1-difluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C4H9F2NO. It is a fluorinated alcohol with an amino group, making it a versatile compound in various chemical reactions and applications. The presence of fluorine atoms imparts unique properties to the compound, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from 2-methyl-2-propanol: One common method involves the fluorination of 2-methyl-2-propanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting intermediate is then aminated to introduce the amino group.
Direct Fluorination: Another method involves the direct fluorination of 3-amino-2-methylpropan-2-ol using a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions.
Industrial Production Methods
Industrial production of 3-amino-1,1-difluoro-2-methylpropan-2-ol typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-amino-1,1-difluoro-2-methylpropan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3-amino-1,1-difluoro-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 3-amino-1,1-difluoro-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to increased biological activity. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: Similar structure but with an additional fluorine atom, leading to different reactivity and properties.
2-amino-2-methyl-1-propanol: Lacks fluorine atoms, resulting in different chemical behavior and applications.
1-amino-2-methyl-2-propanol: Similar structure but without fluorine atoms, used in different industrial applications.
Uniqueness
3-amino-1,1-difluoro-2-methylpropan-2-ol is unique due to its specific combination of fluorine and amino groups, which imparts distinct chemical and physical properties. This makes it valuable in various fields, including pharmaceuticals, materials science, and chemical research.
Properties
IUPAC Name |
3-amino-1,1-difluoro-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c1-4(8,2-7)3(5)6/h3,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTBUMDCJTZBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357-01-7 |
Source
|
Record name | 3-amino-1,1-difluoro-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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